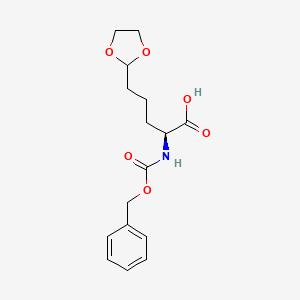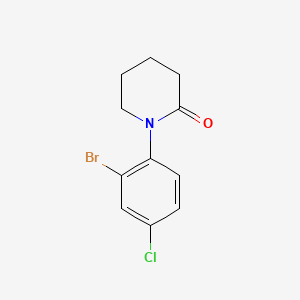
1-(2-Bromo-4-chlorophenyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Characterization
Several studies have focused on the synthesis and structural characterization of compounds with structures similar to "1-(2-Bromo-4-chlorophenyl)piperidin-2-one." For instance, the synthesis of 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide was detailed, highlighting its crystal structure and biological activity against fungicidal and antiviral targets, such as tobacco mosaic virus (Li et al., 2015). Similarly, the crystal structure of 2‐[2,6‐Bis(2‐chlorophenyl)piperidin‐4‐ylidene]malononitrile revealed insights into its molecular conformation, showing intramolecular hydrogen bonding within the crystal structure (S. Balamurugan et al., 2007).
Biological Activity and Applications
The chemical reactivity and potential biological applications of similar compounds have been a subject of interest. For example, derivatives of 2,6-Diphenyl piperidin-4-one have been synthesized and evaluated for their antibacterial potentials, indicating moderate inhibitory activity against both Gram-positive and Gram-negative bacteria (Kashif Iqbal et al., 2017). This suggests the potential for "this compound" and related compounds to serve as scaffolds for developing new antibacterial agents.
Dielectric Studies and Chemical Interactions
Additionally, dielectric studies of H-bonded complexes of similar piperidones with phenols have been conducted, providing insight into the molecular interactions and orientations of these compounds in solution (R. S. Kumar et al., 2002). This research could have implications for understanding the solubility and reactivity of "this compound" in various solvents and environments.
Future Directions
Properties
IUPAC Name |
1-(2-bromo-4-chlorophenyl)piperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO/c12-9-7-8(13)4-5-10(9)14-6-2-1-3-11(14)15/h4-5,7H,1-3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIPMODGDVAJTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=C(C=C(C=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682167 |
Source


|
| Record name | 1-(2-Bromo-4-chlorophenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-59-4 |
Source


|
| Record name | 1-(2-Bromo-4-chlorophenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
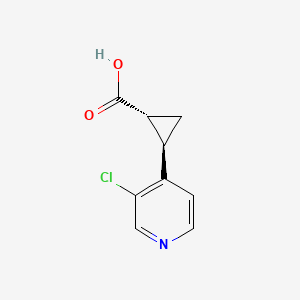
![Pyrimido[5,4-e][1,2,4]dioxazine](/img/structure/B594386.png)




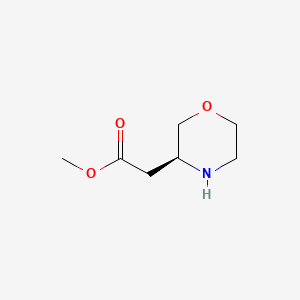
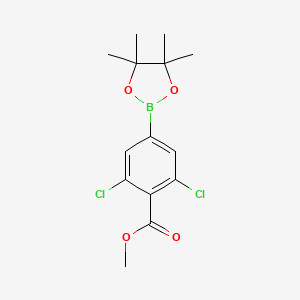
![(1S)-1-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B594394.png)
